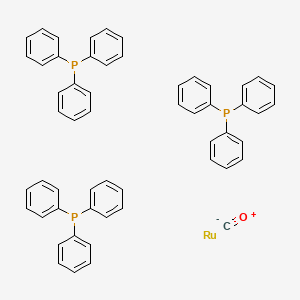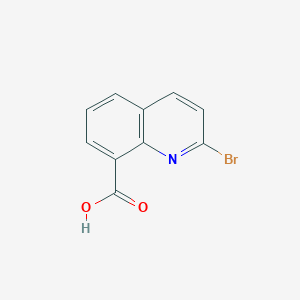
Carbonyldihydridotris(triphenylphosphine)ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is a ruthenium complex with significant potential in catalysis. The complex is characterized by the presence of a ruthenium center coordinated to a carbonyl group and three triphenylphosphine ligands, as well as two hydride ligands. This arrangement allows the complex to participate in various catalytic reactions, including hydrogenation and olefin isomerization .
Synthesis Analysis
The synthesis of carbonyldihydridotris(triphenylphosphine)ruthenium(II) involves the reaction of dihydridotetrakis(triphenylphosphine)ruthenium(II) with olefins, which results in the formation of olefin-coordinated complexes and their hydrogenation products . The synthesis can also involve the treatment of dihydridocarbonyltris(triphenylphosphine)ruthenium with styrene, followed by the addition of other reagents such as o-acetylstyrene or dimethyldivinylsilane, leading to the formation of 1:1 complexes .
Molecular Structure Analysis
The molecular structure of carbonyldihydridotris(triphenylphosphine)ruthenium(II) and its related complexes has been determined by X-ray crystallography. These structures reveal the coordination environment of the ruthenium center and the spatial arrangement of the ligands. For example, the 1:1 complex of o-acetylstyrene and carbonylbis(triphenylphosphine)ruthenium has been fully characterized, showing how the ligands are arranged around the metal center .
Chemical Reactions Analysis
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is involved in various chemical reactions. It can catalyze the copolymerization of acetophenone and 1,3-divinyltetramethyldisiloxane , and it can also facilitate the hydrogenation of olefins . Additionally, the complex can react with N, O, and S ligands, leading to a variety of products characterized by spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonyldihydridotris(triphenylphosphine)ruthenium(II) are influenced by its ligands and the metal center. The complex exhibits dynamic NMR behavior, with changes in the spectra at different temperatures indicating rapid equilibration processes . The catalytic properties of the complex are also noteworthy, as it has been shown to be highly efficient in various reactions, including the N-alkylation of amines via hydrogen autotransfer . Furthermore, the complex and its derivatives have been studied for their antioxidant activity, with some showing more effective activity than the ligands alone .
Applications De Recherche Scientifique
Catalysis in Polymer Synthesis
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) has been identified as an effective catalyst in the synthesis of novel polymeric materials. For instance, it catalyzes the copolymerization of acetophenone and 1,3-divinyltetramethyldisiloxane, leading to the creation of new copolymers with potential applications in various industrial sectors (Lu et al., 1998). Additionally, it facilitates the hydrosilylation polymerization of dimethylsilyloxyaryl ketones or aldehydes, as well as the copolymerization of aromatic α,ω-diketones and oligo-α,ω-dihydridodimethylsiloxanes to yield poly(silyl ethers), showcasing its versatility in polymer chemistry (Mabry et al., 2000).
Synthesis of Cross-Conjugated Polymers
The compound is also crucial in the synthesis of cross-conjugated polymers and related hyperbranched materials. For example, its catalytic activity was harnessed to produce linear copolymers and hyperbranched materials with alternating arylene and 1,1-vinylene units through a regioselective catalytic addition process (Londergan et al., 1998). This approach opens new avenues for designing materials with specific optical and electronic properties.
Phase Transfer-Catalyzed Reductions
Additionally, carbonyldihydridotris(triphenylphosphine)ruthenium(II) has been applied in phase transfer-catalyzed reduction reactions, demonstrating its utility beyond polymer science. It catalyzes the reduction of nitro compounds using synthesis gas, a mixture of carbon monoxide and hydrogen, showcasing its potential in the synthesis of various chemical intermediates (Januszkiewicz et al., 1983).
Chemical Modification of Unsaturated Polymers
This ruthenium complex is instrumental in the chemical modification of unsaturated polymers, enabling the addition of functional groups to polymer backbones and thereby altering their physical and chemical properties for specific applications (Guo et al., 1994). Such modifications can enhance polymer performance in diverse environments and applications, highlighting the compound's versatility in materials science.
Propriétés
IUPAC Name |
carbon monoxide;ruthenium;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CO.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUMGLXLEQSMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H45OP3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) | |
CAS RN |
25360-32-1 |
Source


|
| Record name | Carbonyl(dihydrido)tris(triphenylphosphine)ruthenium (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)

![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)
![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)
![N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2516832.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)


![2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2516839.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)
![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone](/img/structure/B2516844.png)